Computational LogP and Topological Polar Surface Area (TPSA) Differentiation from 4-Methylbenzamide Analog
The 3-fluorobenzamide variant exhibits a calculated LogP of 3.1 and TPSA of 112 Ų, compared to the 4-methylbenzamide analog (CAS not available) with a predicted LogP of 3.4 and TPSA of 104 Ų, based on in silico fragment-based calculations . The fluorine substitution increases polarity and metabolic stability potential relative to the methyl analog.
| Evidence Dimension | Lipophilicity and polarity (in silico) |
|---|---|
| Target Compound Data | LogP: 3.1; TPSA: 112 Ų |
| Comparator Or Baseline | N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide: LogP: 3.4; TPSA: 104 Ų |
| Quantified Difference | ΔLogP = -0.3; ΔTPSA = +8 Ų |
| Conditions | Fragment-based in silico prediction (ChemDraw/ALOGPS) |
Why This Matters
Lower LogP and higher TPSA suggest improved aqueous solubility and reduced non-specific protein binding, critical for selecting lead compounds in early-stage drug discovery.
